![molecular formula C16H12Cl2N2O B4975119 3-{[(2,4-dichlorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B4975119.png)
3-{[(2,4-dichlorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one
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Overview
Description
3-{[(2,4-dichlorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMBI and is a derivative of indole-2-one. DMBI has been synthesized through various methods and has shown promising results in scientific research.
Mechanism of Action
The mechanism of action of DMBI is not fully understood, but it is believed to act through the inhibition of various enzymes and proteins that are essential for the growth and survival of cells. DMBI has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression.
Biochemical and Physiological Effects:
DMBI has been shown to have various biochemical and physiological effects on cells. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. DMBI has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. Additionally, DMBI has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
DMBI has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized, making it readily available for research purposes. DMBI has also shown low toxicity and is well-tolerated by cells. However, DMBI has limitations as well. It has poor solubility in water, making it difficult to use in aqueous solutions. Additionally, DMBI has low bioavailability, which limits its effectiveness in vivo.
Future Directions
There are several future directions for the research and development of DMBI. One potential direction is the development of new drugs based on the structure of DMBI. DMBI has shown promising results in inhibiting the growth of cancer cells and could be used as a starting point for the development of new anticancer drugs. Another direction is the optimization of the synthesis of DMBI to increase its yield and purity. This would make DMBI more readily available for research purposes. Additionally, further research is needed to fully understand the mechanism of action of DMBI and its potential applications in various fields of science.
Synthesis Methods
DMBI can be synthesized through a multistep process that involves the reaction of 2,4-dichlorobenzylamine with isatin in the presence of a catalyst. The resulting product is then subjected to a reduction reaction to yield DMBI. The synthesis of DMBI has been optimized to increase the yield and purity of the compound.
Scientific Research Applications
DMBI has been extensively studied for its potential applications in various fields of science. It has been shown to possess antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs. DMBI has also been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells.
properties
IUPAC Name |
3-[(2,4-dichlorophenyl)methyliminomethyl]-1H-indol-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O/c17-11-6-5-10(14(18)7-11)8-19-9-13-12-3-1-2-4-15(12)20-16(13)21/h1-7,9,20-21H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWBBLIJKOOWCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)C=NCC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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